molecular formula C18H19ClN2O6S B3616340 Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate

Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate

Cat. No.: B3616340
M. Wt: 426.9 g/mol
InChI Key: ONZNXCWHRRKUHX-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a sulfonylamino group, and a benzoate moiety.

Preparation Methods

The synthesis of Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Amino Ester Intermediate: This step involves the reaction of 2-chloro-4-methylphenylamine with ethyl chloroformate to form the amino ester intermediate.

    Sulfonylation: The amino ester intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylamino group.

    Coupling Reaction: The final step involves the coupling of the sulfonylated intermediate with benzoic acid or its derivatives under appropriate reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonylamino positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of ADP . This inhibition disrupts the bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-3-26-18(23)12-4-6-13(7-5-12)21-28(24,25)16-9-15(27-10-17(20)22)11(2)8-14(16)19/h4-9,21H,3,10H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZNXCWHRRKUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
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Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
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Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
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Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
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Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate
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Ethyl 4-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonylamino]benzoate

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